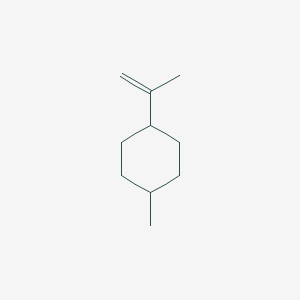

cis-1-Isopropenyl-4-methylcyclohexane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

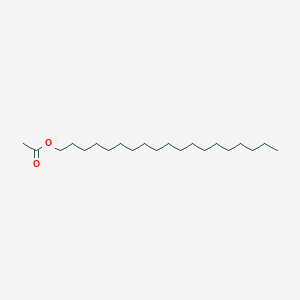

cis-1-Isopropenyl-4-methylcyclohexane is a cyclic terpene commonly known as limonene. It is a naturally occurring compound found in the rinds of citrus fruits such as oranges, lemons, and limes. Limonene has a characteristic citrus scent and is widely used in various products such as perfumes, cleaning agents, and food flavorings.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

cis-1-Isopropenyl-4-methylcyclohexane can be synthesized through the isomerization of alpha-pinene, a major component of turpentine oil. The isomerization process involves heating alpha-pinene in the presence of a catalyst such as sulfuric acid or aluminum chloride. The reaction conditions typically include temperatures ranging from 100°C to 150°C and a reaction time of several hours .

Industrial Production Methods

Industrial production of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- involves the extraction of limonene from citrus fruit peels. The extraction process includes steam distillation, where the peels are subjected to steam, causing the essential oils to vaporize. The vapor is then condensed and collected, yielding limonene.

Análisis De Reacciones Químicas

Types of Reactions

cis-1-Isopropenyl-4-methylcyclohexane undergoes various chemical reactions, including:

Oxidation: Limonene can be oxidized to produce compounds such as carveol, carvone, and limonene oxide.

Reduction: Reduction of limonene can yield p-menthane.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the limonene molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and ozone. The reactions are typically carried out at room temperature or slightly elevated temperatures.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

Substitution: Halogenation reactions often use halogen gases or halogen-containing compounds under controlled conditions.

Major Products Formed

Oxidation: Carveol, carvone, limonene oxide.

p-Menthane.Substitution: Halogenated limonene derivatives.

Aplicaciones Científicas De Investigación

cis-1-Isopropenyl-4-methylcyclohexane has numerous scientific research applications, including:

Chemistry: Used as a chiral starting material in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anti-cancer properties and its ability to modulate gene expression and enzyme activity.

Industry: Utilized in the production of fragrances, cleaning agents, and as a solvent in various industrial processes.

Mecanismo De Acción

The exact mechanism of action of cyclohexane, 1-methyl-4-(1-methylethenyl)-, cis- is not fully understood. it is believed to exert its effects through various pathways, including modulation of gene expression, inhibition of enzyme activity, and induction of apoptosis (programmed cell death) in cancer cells.

Comparación Con Compuestos Similares

cis-1-Isopropenyl-4-methylcyclohexane can be compared with other similar compounds such as:

Cyclohexane, 1-methyl-4-(1-methylethenyl)-, trans-: The trans-isomer of limonene, which has different physical and chemical properties.

Cyclohexanol, 1-methyl-4-(1-methylethenyl)-, acetate: An acetate derivative of limonene, used in fragrances and flavorings.

This compound is unique due to its widespread occurrence in nature, its characteristic citrus scent, and its diverse applications in various fields.

Propiedades

Número CAS |

1124-25-0 |

|---|---|

Fórmula molecular |

C10H18 |

Peso molecular |

138.25 g/mol |

Nombre IUPAC |

1-methyl-4-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C10H18/c1-8(2)10-6-4-9(3)5-7-10/h9-10H,1,4-7H2,2-3H3 |

Clave InChI |

WPMKLOWQWIDOJN-UHFFFAOYSA-N |

SMILES |

CC1CCC(CC1)C(=C)C |

SMILES canónico |

CC1CCC(CC1)C(=C)C |

| 6252-33-1 | |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diethyl-p-[(p-fluorophenyl)azo]aniline](/img/structure/B75467.png)